molecular formula C10H14O6 B8477281 Acetic acid;benzene-1,4-diol

Acetic acid;benzene-1,4-diol

Cat. No.: B8477281
M. Wt: 230.21 g/mol
InChI Key: ZLHRQERTTJVJSJ-UHFFFAOYSA-N
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Description

Acetic acid;benzene-1,4-diol is a useful research compound. Its molecular formula is C10H14O6 and its molecular weight is 230.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14O6

Molecular Weight

230.21 g/mol

IUPAC Name

acetic acid;benzene-1,4-diol

InChI

InChI=1S/C6H6O2.2C2H4O2/c7-5-1-2-6(8)4-3-5;2*1-2(3)4/h1-4,7-8H;2*1H3,(H,3,4)

InChI Key

ZLHRQERTTJVJSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC(=CC=C1O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Hydroquinone (110 g) was dissolved in a solution of sodium hydroxide (80 g) in water (400 ml) and to the resulting solution was added dropwise a solution of acetyl chloride (157 g) in tetrahydrofuran (157 g) with ice-cooling (0° C.). The reaction mixture was allowed to stand overnight at room temperature. The reaction mixture was poured into water (1 liter) and the crystals formed was filered and dissolved in chloroform. The solution was washed with dil. sodium hydroxide solution to remove unreacted hydroquinone. After removal of the solvent, the residue was recrystallized from water/ethanol to give hydroquinone diacetate (175 g). m.p. 121°-122.5° C.
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110 g
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reactant
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80 g
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400 mL
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solvent
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157 g
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reactant
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157 g
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solvent
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0 (± 1) mol
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1 L
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Synthesis routes and methods II

Procedure details

The diacetate of hydroquinone had a tendency to sublime into the distillation column. It was, therefore, necessary to charge the reactor in such a way so as to make up for this loss of the diacetate of hydroquinone. The highest intrinsic viscosity was obtained when a 1.6% molar excess of hydroquinone diacetate was employed. Air was used to cool the condenser, since water cooling caused more sublimate to form in the condensation column. Excess sublimate in the distillation path would eventually inhibit the formation of high vacuum in the latter stages of the polymerization reaction.
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Synthesis routes and methods III

Procedure details

To a stirred mixture of hydroquinone (1 mol, 110 g), KOH (1.1 mol, 61 g) in 500 ml of methanol, isopropylbromide (1 mol, 123 g) was added in 2 hours (RT, under N2). The reaction mixture was then stirred at 50° C. for 72 hours. The reaction mixture was cooled to RT and 33% HCl was added (to pH=6). Then CH2Cl2 (500 ml) was added and the mixture extracted with water (7×500 ml) to remove hydroquinone. The organic layer was then extracted with KOH (60 g in 100 ml water). The aqueous layer was extracted twice with CH2Cl2 (200 ml). The solvent of the combined organic layers was evaporated and the residue distilled to give 31g of hydroquinone di-isopropyl ether (boiling point (bp) 78° C./0.026 kPa), in 16%. The aqueous layer was acidified to pH=5 with 33% HCl and extracted with CH2Cl2 (2×200 ml). The combined organic layers were dried over MgSO4 and the solvent evaporated. Distillation of the residue gave 60-85 g (40-55%) of hydroquinone mono-isopropyl ether (bp 90°-100° C./0.026 kPa). 1NMR (CDCl3, ppm(jHz)) : mono-ether: 1.306.0 (6H); 4.396.0 (1H); 5.4(OH); 6.70-6.83AA'BB' (4H); and the di-ether: 1.306.0 (12H); 4.416.0 (2H); 6.81(4H). Hydroquinone di-isopropyl ether (5 mmol) was stirred with acetyl chloride (10 mmol) and 0.1 mmols of SnCl4 for 3 hours (RT) to give hydroquinone diacetate in a yield of more than 95% together with isopropyl chloride.
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mono-ether
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( 6H )
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( 1H )
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( 4H )
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di-ether
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( 12H )
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( 2H )
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5 mmol
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10 mmol
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SnCl4
Quantity
0.1 mmol
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Reaction Step Eight

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